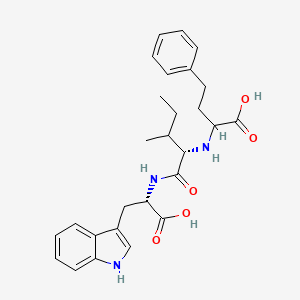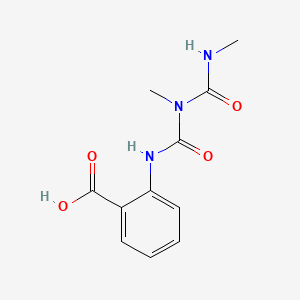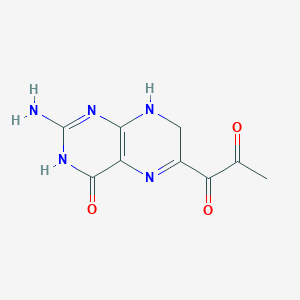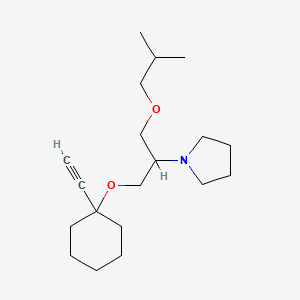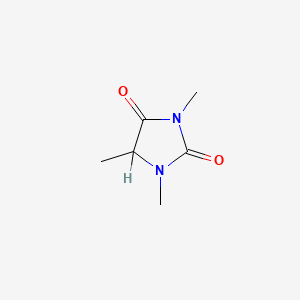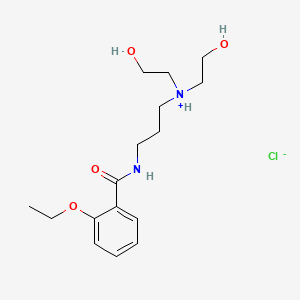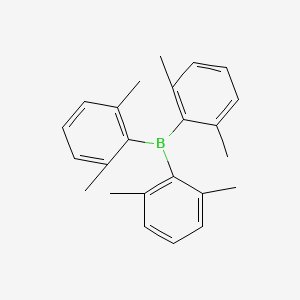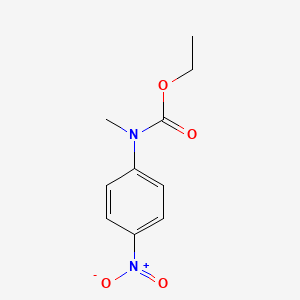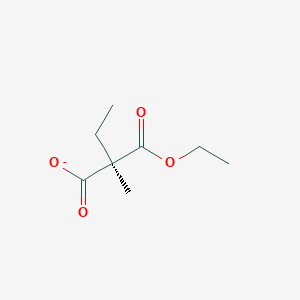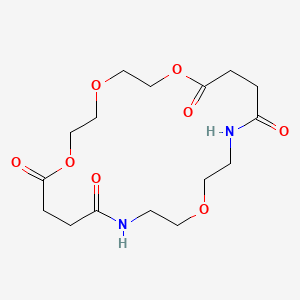
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) is an organic compound with a complex structure It consists of a central 2,3-dimethylbutane core, flanked by two 3,4-dimethoxybenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) typically involves the reaction of 2,3-dimethylbutane with 3,4-dimethoxybenzene under specific conditions. The reaction often requires a catalyst to facilitate the formation of the desired product. Common catalysts include palladium, platinum, or rhodium on a suitable support such as alumina or silica .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3,4-dimethoxybenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4,4’-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol): Similar structure but with different substituents on the aromatic rings.
2,3-Dimethyl-2,3-diphenylbutane:
特性
CAS番号 |
74385-24-3 |
|---|---|
分子式 |
C22H30O4 |
分子量 |
358.5 g/mol |
IUPAC名 |
4-[3-(3,4-dimethoxyphenyl)-2,3-dimethylbutan-2-yl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C22H30O4/c1-21(2,15-9-11-17(23-5)19(13-15)25-7)22(3,4)16-10-12-18(24-6)20(14-16)26-8/h9-14H,1-8H3 |
InChIキー |
OLKCFWNHVUUHGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(C)(C)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


